Compound Description: These compounds act as potent and selective inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3 Beta) and show promising results in treating Alzheimer's disease. This series improved upon previous 1,3,4-oxadiazole derivatives with poor pharmacokinetic profiles by reducing molecular weight and lipophilicity, resulting in enhanced pharmacokinetic profiles and blood-brain barrier penetration. []
Compound Description: This specific compound, belonging to the 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivative class, demonstrates efficacy in decreasing tau phosphorylation and improving cognitive function in a transgenic Alzheimer's disease model. []
Compound Description: These derivatives are synthesized from 1,2,3,4-tetrahydroisoquinoline and exhibit promising antibacterial activity, particularly those with bromine substitutions. []
Compound Description: ADX47273 functions as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), offering a potential therapeutic avenue for schizophrenia. It enhances N-methyl-d-aspartate receptor function and exhibits antipsychotic-like and procognitive properties in preclinical studies. []
1,2,4-Oxadiazole Derivatives with a 1,3,4-thiadiazole Amide Moiety
Compound Description: This series of compounds shows promising nematocidal activity against Bursaphelenchus xylophilus, specifically compounds 4i and 4p. These compounds exhibit superior efficacy compared to the commercial seed coating agent Tioxazafen, with a corrected mortality rate of 57.1% and 60.1%, respectively, at 200 mg/L. []
Compound Description: This class of pyrrole derivatives, modified with chlorine, amide, and 1,3-oxazole fragments, shows promising antimicrobial activity, specifically against Staphylococcus aureus, Candida albicans, and Aspergillus niger. []
N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description: This hybrid ring system, incorporating both thiazole and oxadiazole rings, demonstrates significant antibacterial activity. []
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 emerged from structure-activity relationship (SAR) studies of oxadiazole-containing 5-lipoxygenase activating protein (FLAP) inhibitors. It exhibits potent FLAP binding (IC50 < 10 nM) and effectively inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). Further optimizations of BI 665915 led to an excellent cross-species drug metabolism and pharmacokinetic (DMPK) profile, predicting low human clearance and a low risk of drug-drug interactions due to its cytochrome P450 3A4 profile. []
[4'R]- and [4'S]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-4,5-dihydro-1,2,4-oxadiazoles and [4'R]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-1,2,4-oxadiazole
Compound Description: These chiral compounds were derived from benzamidoxime and [R]-[-]-2,3-O-isopropylideneglyceraldehyde. The structure of [4'R]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-4,5-dihydro-1,2,4-oxadiazole was confirmed through X-ray diffraction analysis. []
Compound Description: This compound exhibits high affinity for the sigma-1 (σ1) receptor, displaying selectivity over the σ2 receptor. It shows minimal binding to other central nervous system neurotransmitter receptors and pain-associated transporters. Compound 39 effectively suppresses formalin-induced flinching and attenuates mechanical allodynia in a dose-dependent manner in chronic constriction injury-induced neuropathic rats, indicating its potential as a therapeutic agent for neuropathic pain. []
Compound Description: This compound, synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3,4-dimethoxybenzaldehyde, has been investigated for its potential inhibitory action against human prostaglandin reductase (PTGR2) through docking studies. []
Compound Description: These derivatives, synthesized starting from 1-fluoro-4-nitrobenzene, act as inhibitors of blood coagulation factor Xa and hold potential for treating thromboembolic diseases. []
Compound Description: This compound is synthesized starting from the nucleophilic addition of KCN to 5-O-benzoyl-1,2-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose, leading to the stereoselective formation of the xylo cyanohydrin. This cyanohydrin is then used to synthesize various xylos-3-yl-1,2,4-oxadiazole derivatives, ultimately yielding 3-C-(methyl β-D-xylofuranosid-3-yl)-5-phenyl-1,2,4-oxadiazole. []
Compound Description: This compound is synthesized using palladium cross-coupling amination of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline. Its structure is characterized by a nearly planar oxazoline ring and specific dihedral angles between the phenyl, triazine, and oxazoline rings. The molecular conformation is influenced by intramolecular N—H⋯N and C—H⋯N hydrogen bonds, and intermolecular C—H⋯O hydrogen bonds link molecules into supramolecular chains. π–π stacking interactions are also observed between the oxazoline and triazine rings of adjacent molecules. []
Compound Description: This compound belongs to the 1,2,4-oxadiazole class, known for its analgesic, anti-inflammatory, and antipicornaviral properties. []
Compound Description: This series of compounds is synthesized through the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol3-ylhydrosulfide with various phenacylbromides. These derivatives exhibit significant antibacterial activity against human pathogenic bacteria, including Escherichia coli, Klebseilla pneumoniae, Shigella dysenteriae, and Shigella flexneri. Some compounds within this series demonstrate comparable or even superior antibacterial activity to standard drugs like Streptomycin and Neomycin. []
Compound Description: This compound features a bifurcated intramolecular N—H⋯(O,N) hydrogen bond, contributing to its molecular conformation. The oxadiazole ring and the adjacent benzene rings exhibit dihedral angles of 14.10° and 17.90°, respectively. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.